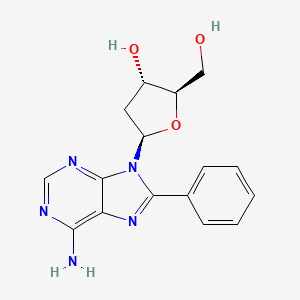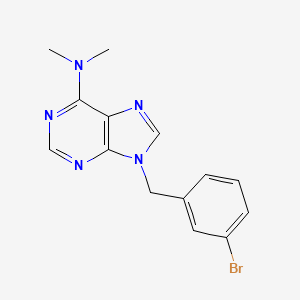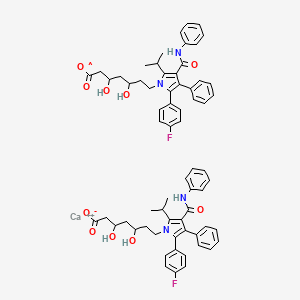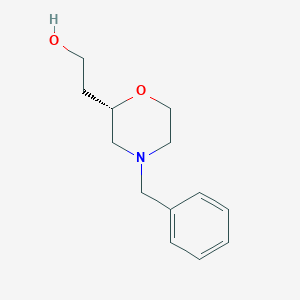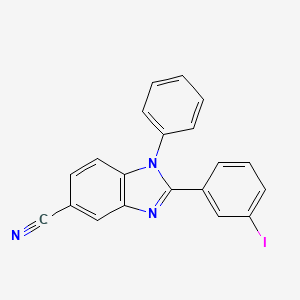
4-Methyl-3-(1-oxo-2-phenyl-2,3-dihydroisoindol-5-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(1-oxo-2-phenylisoindolin-5-yl)benzoic acid is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a phenylisoindolinone moiety, which is a significant structural feature in various biologically active molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1-oxo-2-phenylisoindolin-5-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindolinone core, followed by the introduction of the benzoic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-3-(1-oxo-2-phenylisoindolin-5-yl)benzoic acid may involve large-scale batch reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(1-oxo-2-phenylisoindolin-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
4-Methyl-3-(1-oxo-2-phenylisoindolin-5-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1-oxo-2-phenylisoindolin-5-yl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help in the design of more effective drugs.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-3-(1-oxo-2-phenylisoindolin-5-yl)benzoic acid include other benzoic acid derivatives and isoindolinone-containing molecules. Examples include:
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one
Uniqueness
What sets 4-Methyl-3-(1-oxo-2-phenylisoindolin-5-yl)benzoic acid apart from similar compounds is its specific combination of structural features. The presence of both the phenylisoindolinone and benzoic acid moieties provides a unique platform for studying various chemical reactions and biological interactions. This uniqueness makes it a valuable compound in both fundamental research and applied sciences.
Properties
CAS No. |
918331-74-5 |
|---|---|
Molecular Formula |
C22H17NO3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-methyl-3-(1-oxo-2-phenyl-3H-isoindol-5-yl)benzoic acid |
InChI |
InChI=1S/C22H17NO3/c1-14-7-8-16(22(25)26)12-20(14)15-9-10-19-17(11-15)13-23(21(19)24)18-5-3-2-4-6-18/h2-12H,13H2,1H3,(H,25,26) |
InChI Key |
RMCCZEMZTMRNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12930089.png)
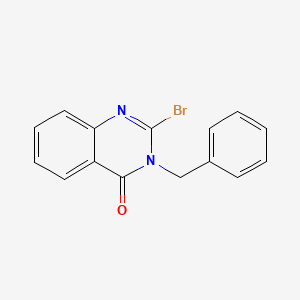

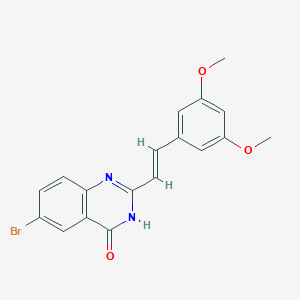
![(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930112.png)
![tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B12930123.png)
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12930125.png)

